molecular formula C27H27NO3 B4011312 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4011312
M. Wt: 413.5 g/mol
InChI Key: OUFZDGUQHYDMFZ-UHFFFAOYSA-N
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Description

This indole-2-one derivative features a 3-hydroxy group, a 4-ethylphenyl-2-oxoethyl side chain at position 3, and a 3-phenylpropyl substituent at position 1.

Properties

IUPAC Name

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3/c1-2-20-14-16-22(17-15-20)25(29)19-27(31)23-12-6-7-13-24(23)28(26(27)30)18-8-11-21-9-4-3-5-10-21/h3-7,9-10,12-17,31H,2,8,11,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFZDGUQHYDMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C27H27NO3
  • Molecular Weight : 425.51 g/mol
  • CAS Number : [Data not provided in search results]

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer therapy and antioxidant properties.

Anticancer Activity

Research has indicated that this compound demonstrates cytostatic and cytotoxic effects against various hormone-dependent cancer cell lines. Notably, it has shown significant antiproliferative effects on the human ovarian cancer cell line IGROV1. The proposed mechanism involves interaction with the Estrogen Receptor Beta (ERβ) , which may mediate its anticancer activity.

Antioxidant Properties

In addition to its anticancer effects, derivatives of this compound have been evaluated for their antioxidant activity. Using the DPPH free radical scavenging assay , these compounds exhibited moderate to good antioxidant properties, with some showing substantial activity at low concentrations. This suggests potential applications in oxidative stress-related conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Hormonal Pathways :
    • The compound's ability to bind to ERβ suggests a pathway through which it may exert its anticancer effects, particularly in hormone-sensitive cancers.
  • Antioxidant Mechanism :
    • The antioxidant activity is likely due to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies and Research Findings

StudyFindings
Study 1Identified significant cytotoxic effects against IGROV1 cells, with IC50 values indicating potency in inhibiting cell proliferation.
Study 2Evaluated antioxidant properties using DPPH assay; several derivatives showed high scavenging activity at low concentrations.
Study 3Investigated the interaction with ERβ; suggested that modulation of estrogenic signaling could be a therapeutic target for treating specific cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-Methylphenyl Analog
  • Compound: 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one (CAS 70452-25-4) Key Difference: Replaces the 4-ethylphenyl group with a 4-methylphenyl moiety.
4-Isopropylphenyl Analog
  • Compound : 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
    • Key Differences :

4-Isopropylphenyl group increases steric hindrance.

Addition of a 4-chlorobenzyl group enhances lipophilicity and may improve membrane permeability.

  • Impact : The chlorine atom could slow oxidative metabolism, extending half-life .
1,3-Benzodioxol-5-yl Analog
  • Impact: May improve binding to enzymes or receptors reliant on aromatic interactions. However, the shorter propyl chain (vs. 3-phenylpropyl) reduces hydrophobicity .

Alkyl Chain Modifications

3-Phenylpropyl vs. Shorter Chains
  • Analog : 3-hydroxy-1-propyl derivatives (e.g., ) lack the phenyl moiety, reducing both steric bulk and lipophilicity.
Branched Chains
  • Compound : 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one
    • Key Difference : Isopropyl and furan substituents introduce steric and electronic variability.
    • Impact : The furan ring’s polarity may reduce blood-brain barrier penetration compared to purely aromatic groups .

Functional Group Replacements

Hydroxy vs. Imino Groups
  • Compound: (3E)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one Key Difference: Replaces the 3-hydroxy group with an imino moiety. Impact: Eliminates hydrogen-bond donor capacity, which could reduce affinity for targets requiring polar interactions (e.g., kinases or proteases) .

Structural and Pharmacokinetic Implications

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Predicted Solubility
Target Compound ~429* 4-ethylphenyl, 3-phenylpropyl Low (hydrophobic)
4-Methylphenyl Analog ~283 4-methylphenyl Moderate
Benzodioxole Analog 429.46 1,3-benzodioxol-5-yl, propyl Moderate (polar)
4-Isopropylphenyl Analog 433.93 4-isopropylphenyl, 4-chlorobenzyl Low

*Estimated based on structural similarity to .

Metabolic Stability

  • Chlorine-containing analogs (e.g., ) may resist cytochrome P450 oxidation, enhancing metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

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